CFTR‑Mediated Chloride Secretion Inhibition: α,β‑Dehydrolovastatin vs. Lovastatin, Simvastatin, Mevastatin, and α,β‑Dehydrodihydromonacolin K in T84 Cell Monolayers
In a head‑to‑head electrophysiological comparison using human intestinal epithelial T84 cell monolayers, α,β‑dehydrolovastatin (DHLV) inhibited cAMP‑dependent chloride secretion with an IC₅₀ of 1.8 μM, representing the most potent activity among all tested statin derivatives [1]. The IC₅₀ values for the comparators were: α,β‑dehydrodihydromonacolin K (8.9 μM), mevastatin (11.4 μM), simvastatin (5 μM), and lovastatin (11.9 μM) [1]. This corresponds to a 2.8- to 6.6‑fold greater potency of DHLV relative to the next most potent compound (simvastatin) and the least potent comparator (lovastatin), respectively [1].
| Evidence Dimension | Inhibition of cAMP‑dependent chloride secretion (IC₅₀) |
|---|---|
| Target Compound Data | α,β‑Dehydrolovastatin (DHLV): IC₅₀ = 1.8 μM |
| Comparator Or Baseline | Lovastatin: IC₅₀ = 11.9 μM; Simvastatin: IC₅₀ = 5 μM; Mevastatin: IC₅₀ = 11.4 μM; α,β‑Dehydrodihydromonacolin K: IC₅₀ = 8.9 μM |
| Quantified Difference | DHLV is 2.8‑fold more potent than simvastatin, 6.3‑fold more potent than mevastatin, and 6.6‑fold more potent than lovastatin |
| Conditions | Human intestinal epithelial T84 cell monolayers; electrophysiological short‑circuit current (ISC) analysis; compounds added accumulatively to both apical and basolateral solutions |
Why This Matters
For laboratories investigating CFTR pharmacology or screening for anti‑secretory agents, this compound provides a >5‑fold potency advantage over lovastatin, reducing the quantity of test material required and improving assay sensitivity.
- [1] Muanprasat C., et al. Natural statin derivatives as potential therapy to reduce intestinal fluid loss in cholera. PLOS Neglected Tropical Diseases 2022. DOI: 10.1371/journal.pntd.0010989. View Source
